molecular formula C9H19NO B2943742 (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine CAS No. 2248214-06-2

(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine

Cat. No.: B2943742
CAS No.: 2248214-06-2
M. Wt: 157.257
InChI Key: JAFXCMZPVGYSLE-JAMMHHFISA-N
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Description

(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine is a chiral amine compound characterized by the presence of a 4,4-dimethyloxolane ring attached to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine typically involves the following steps:

    Formation of the 4,4-Dimethyloxolane Ring: This can be achieved through the cyclization of a suitable precursor, such as 4,4-dimethyl-1,3-diol, using acidic or basic catalysts.

    Attachment of the Propan-2-Amine Moiety: The oxolane ring can be functionalized to introduce the propan-2-amine group. This step may involve nucleophilic substitution reactions where an amine group is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the oxolane ring to more saturated structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industrial Applications: It may find use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amine group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(4,4-Dimethyloxolan-2-yl)ethan-2-amine: Similar structure but with an ethan-2-amine moiety.

    (2S)-1-(4,4-Dimethyloxolan-2-yl)butan-2-amine: Similar structure but with a butan-2-amine moiety.

Uniqueness

(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine is unique due to its specific combination of the oxolane ring and propan-2-amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2S)-1-(4,4-dimethyloxolan-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(10)4-8-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFXCMZPVGYSLE-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(CO1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CC(CO1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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